molecular formula C11H11N3 B8460150 4-o-Tolyl-pyrimidin-5-ylamine

4-o-Tolyl-pyrimidin-5-ylamine

Cat. No.: B8460150
M. Wt: 185.22 g/mol
InChI Key: PNDGBHXTMHJLDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-o-Tolyl-pyrimidin-5-ylamine is a pyrimidine derivative featuring an ortho-methylphenyl (o-Tolyl) group at position 4 and an amine group at position 5. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, widely studied for their applications in medicinal chemistry and materials science. The amine group at position 5 may act as a hydrogen bond donor, critical for molecular recognition in drug design .

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

4-(2-methylphenyl)pyrimidin-5-amine

InChI

InChI=1S/C11H11N3/c1-8-4-2-3-5-9(8)11-10(12)6-13-7-14-11/h2-7H,12H2,1H3

InChI Key

PNDGBHXTMHJLDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC=NC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of 4-o-Tolyl-pyrimidin-5-ylamine with related pyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
This compound 4: o-Tolyl; 5: NH₂ ~215.3 (estimated) High lipophilicity (logP ~2.5), moderate solubility in organic solvents
4-Amino-5-aminomethyl-2-methylpyrimidine 2: CH₃; 4: NH₂; 5: CH₂NH₂ 152.2 Polar (logP ~0.8), water-soluble, reactive aminomethyl group
Pyrimidine-4,5-diamine 4: NH₂; 5: NH₂ 124.1 High polarity (logP ~-1.2), strong hydrogen-bonding capacity
4-Imino-1-p-tolyl-pyrazolopyrimidin-5-ylamine Fused pyrazole-pyrimidine; 1: p-Tolyl ~281.3 Planar aromatic system, potential for π-π stacking interactions

Reactivity and Stability

  • This compound : The o-Tolyl group induces steric hindrance, reducing electrophilic substitution at position 4. The amine at position 5 is susceptible to acylation or alkylation, enabling derivatization .
  • 4-Amino-5-aminomethyl-2-methylpyrimidine: The aminomethyl group (position 5) enhances nucleophilic reactivity, facilitating conjugation with carbonyl compounds or metal coordination .
  • Pyrimidine-4,5-diamine: Both amino groups participate in crosslinking reactions, but the compound’s high polarity limits membrane permeability .
  • Pyrazolopyrimidine derivatives : Fused pyrazole rings increase aromaticity and stability, with isomerization observed under acidic or thermal conditions (e.g., conversion to triazolopyrimidines).

Research Findings and Trends

  • Isomerization Behavior : Pyrazolopyrimidines (e.g., compound 7 in ) isomerize to triazolopyrimidines under specific conditions, altering their binding affinity and selectivity .
  • Crystallographic Data : Structural characterization using SHELX software () confirms the planar geometry of pyrimidine derivatives, critical for understanding intermolecular interactions .
  • Synthetic Challenges : Functionalization at position 5 (e.g., boronic esters or aldehydes, as in ) enables Suzuki-Miyaura coupling but requires careful optimization to avoid side reactions .

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